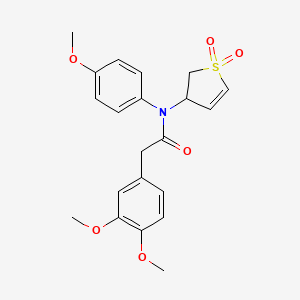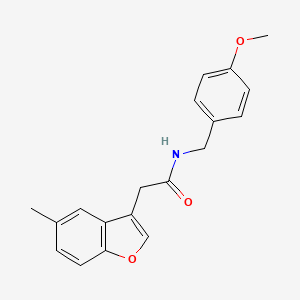
ethyl 2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-hidroxifenil)-4-oxo-1,4-dihidroquinazolin-3(2H)-ilcarbamato de etilo es un compuesto orgánico complejo que pertenece a la familia de las quinazolinonas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinazolinona, un grupo hidroxifenil y una parte de carbamato de etilo. Ha despertado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(2-hidroxifenil)-4-oxo-1,4-dihidroquinazolin-3(2H)-ilcarbamato de etilo generalmente implica múltiples pasos. Un método común comienza con la reacción de 2-aminobenzamida con cloroformiato de etilo para formar un intermedio. Este intermedio luego se somete a ciclización con 2-hidroxibenzaldehído en condiciones básicas para producir el compuesto deseado. Las condiciones de reacción a menudo implican el uso de solventes como etanol o metanol y catalizadores como el carbonato de potasio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(2-hidroxifenil)-4-oxo-1,4-dihidroquinazolin-3(2H)-ilcarbamato de etilo puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxifenil se puede oxidar para formar quinonas.
Reducción: El grupo carbonilo en el núcleo de quinazolinona se puede reducir para formar alcoholes.
Sustitución: La parte de carbamato de etilo se puede sustituir por otros grupos alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Las reacciones de sustitución generalmente implican nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxifenil produce quinonas, mientras que la reducción del grupo carbonilo da como resultado alcoholes.
Aplicaciones Científicas De Investigación
El 2-(2-hidroxifenil)-4-oxo-1,4-dihidroquinazolin-3(2H)-ilcarbamato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto ha mostrado potencial como inhibidor de enzimas y se utiliza en estudios relacionados con la cinética enzimática.
Medicina: La investigación ha indicado su potencial como agente antiinflamatorio y anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo por el cual el 2-(2-hidroxifenil)-4-oxo-1,4-dihidroquinazolin-3(2H)-ilcarbamato de etilo ejerce sus efectos implica su interacción con objetivos moleculares específicos. El grupo hidroxifenil puede formar enlaces de hidrógeno con sitios activos de enzimas, inhibiendo su actividad. El núcleo de quinazolinona puede interactuar con el ADN, lo que potencialmente lleva a efectos anticancerígenos. La parte de carbamato de etilo puede mejorar la solubilidad y la biodisponibilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-(2-Hidroxifenil)-2H-benzotriazoles: Estos compuestos se utilizan como estabilizadores UV y comparten el grupo hidroxifenil con el compuesto objetivo.
2-(2-Hidroxifenil)benzotiazol: Conocido por sus propiedades de fluorescencia y utilizado en aplicaciones de imagen.
Antioxidantes fenólicos: Compuestos como la 1-(2-hidroxifenil)etan-1-ona y el ácido 2-(2-hidroxifenil)acético son conocidos por sus propiedades antioxidantes.
Unicidad
El 2-(2-hidroxifenil)-4-oxo-1,4-dihidroquinazolin-3(2H)-ilcarbamato de etilo es único debido a su combinación de un núcleo de quinazolinona, un grupo hidroxifenil y una parte de carbamato de etilo. Esta estructura única confiere una gama de propiedades químicas y biológicas que no se encuentran comúnmente en otros compuestos similares.
Propiedades
Fórmula molecular |
C17H17N3O4 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
ethyl N-[2-(2-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamate |
InChI |
InChI=1S/C17H17N3O4/c1-2-24-17(23)19-20-15(12-8-4-6-10-14(12)21)18-13-9-5-3-7-11(13)16(20)22/h3-10,15,18,21H,2H2,1H3,(H,19,23) |
Clave InChI |
NICHJVDQFWARSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-methyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11416594.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole](/img/structure/B11416598.png)
![2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11416604.png)
![Diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11416605.png)
![Ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B11416609.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11416614.png)
![7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416625.png)
![1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11416627.png)

![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11416632.png)

![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11416653.png)


